"CAS number for 6-Methyl-5-(4-methylphenyl)heptan-2-one"
"CAS number for 6-Methyl-5-(4-methylphenyl)heptan-2-one"
An In-depth Technical Guide to 6-Methyl-5-hepten-2-one: Synthesis, Properties, and Applications
Introduction
6-Methyl-5-hepten-2-one, also known by synonyms such as Sulcatone and Methyl heptenone, is a naturally occurring organic compound with significant applications in the chemical industry.[1] Its distinct fruity and citrus-like aroma has led to its widespread use in the fragrance and flavor sectors.[2][3] Beyond its sensory properties, this ketone serves as a crucial intermediate in the synthesis of a variety of important chemicals, including vitamins and pharmaceuticals.[2][1][3] This guide provides a comprehensive overview of 6-Methyl-5-hepten-2-one, with a focus on its chemical properties, synthesis methodologies, and diverse applications, tailored for researchers, scientists, and professionals in drug development. The CAS Registry Number for 6-Methyl-5-hepten-2-one is 110-93-0 .[4]
Physicochemical Properties
6-Methyl-5-hepten-2-one is a colorless to pale yellow liquid with a characteristic odor.[1][5] A summary of its key physicochemical properties is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C8H14O | [6][4] |
| Molecular Weight | 126.20 g/mol | [6][4] |
| CAS Number | 110-93-0 | [6][4] |
| Boiling Point | 172-174 °C at 1,014 hPa | [5] |
| Melting Point | -67.1 to -67.3 °C | [5] |
| Density | 0.851 g/cm³ at 20°C | [5] |
| Vapor Pressure | 0.99 hPa at 18.18°C | [5] |
| Water Solubility | 3.02 g/L at 25°C | [5] |
| log Kow | 2.4 | [5] |
| Appearance | Colorless to light yellow liquid | [1][5] |
| Odor | Fatty, green, citrus-like | [2] |
Synthesis of 6-Methyl-5-hepten-2-one
The industrial production of 6-Methyl-5-hepten-2-one is primarily achieved through several synthetic routes, with the choice of method often depending on the availability and cost of starting materials.[1]
Synthesis from Acetylene and Acetone
A widely employed industrial method involves the reaction of acetylene and acetone as the initial step. This multi-step synthesis is a cornerstone of large-scale production.[2][1]
Experimental Protocol: Synthesis via Aldol Condensation
A common laboratory-scale synthesis involves the aldol condensation of isovaleraldehyde and acetone.[7]
Materials:
-
Isovaleraldehyde
-
Acetone
-
Basic catalyst (e.g., Sodium hydroxide)
-
Solvent (e.g., Ethanol)
-
Acid for neutralization (e.g., Hydrochloric acid)
-
Extraction solvent (e.g., Diethyl ether)
-
Drying agent (e.g., Anhydrous magnesium sulfate)
Procedure:
-
In a reaction vessel, dissolve the basic catalyst in the solvent.
-
Cool the solution in an ice bath.
-
Slowly add a mixture of isovaleraldehyde and acetone to the cooled catalyst solution with constant stirring.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for several hours to overnight.
-
Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, neutralize the reaction mixture with the acid.
-
Extract the product with diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by fractional distillation.
Applications
The versatility of 6-Methyl-5-hepten-2-one makes it a valuable compound in various industrial sectors.
Flavors and Fragrances
With its pleasant fruity and citrusy aroma, 6-Methyl-5-hepten-2-one is extensively used as a fragrance ingredient in cosmetics, perfumes, and other consumer products.[2][3] In the food industry, it is recognized as a flavoring agent by the Flavor and Extract Manufacturers Association (FEMA), carrying the FEMA number 2707.[8][9] It imparts a unique flavor profile that can be described as a combination of fruity notes with a subtle hint of blue cheese, making it suitable for a wide range of flavor applications, including fruit and vegetable flavors.[8]
Chemical Synthesis Intermediate
A significant portion of the industrially produced 6-Methyl-5-hepten-2-one is utilized as a key intermediate in the synthesis of other high-value chemicals.[2][5] It serves as a precursor for the production of:
-
Vitamins: It is a crucial building block in the synthesis of Vitamin A and Vitamin E.[2][1]
-
Aroma Chemicals: It is used to produce other important fragrance and flavor compounds such as dehydrolinalool, linalool, and citral.[1]
-
Pharmaceuticals: It finds application as an intermediate in the synthesis of various active pharmaceutical ingredients.[3]
The following diagram illustrates the central role of 6-Methyl-5-hepten-2-one as a synthetic intermediate.
Analytical Methods
The purity and concentration of 6-Methyl-5-hepten-2-one are typically determined using standard analytical techniques.
-
Gas Chromatography (GC): GC is a widely used method for the separation and quantification of 6-Methyl-5-hepten-2-one.[10]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique provides both separation and structural identification, making it invaluable for confirming the presence of the compound and identifying any impurities.[10][11]
Safety and Handling
6-Methyl-5-hepten-2-one is a flammable liquid and vapor.[12] It should be handled in a well-ventilated area, away from heat, sparks, and open flames. Protective gloves, clothing, and eye protection are recommended during handling.[6] While it is of low acute toxicity, it can cause skin irritation.[5] For detailed safety information, refer to the Safety Data Sheet (SDS).[6][12]
Conclusion
6-Methyl-5-hepten-2-one is a commercially significant chemical with a broad spectrum of applications, ranging from flavors and fragrances to the synthesis of essential vitamins and pharmaceuticals. Its well-established synthesis routes and versatile chemical nature ensure its continued importance in the chemical industry. This guide has provided a technical overview of its properties, synthesis, and applications to support the work of researchers and professionals in related fields.
References
-
Thermo Fisher Scientific. (n.d.). Safety Data Sheet: 6-Methyl-5-hepten-2-one. Retrieved from [Link]
-
Organisation for Economic Co-operation and Development. (2003, July 2). SIDS Initial Assessment Report for 6-Methylhept-5-en-2-one. Retrieved from [Link]
-
Japan Ministry of the Environment. (n.d.). Analytical Methods for Chemicals. Retrieved from [Link]
-
Tradeasia. (2024, June 21). The Impact Of Methyl Heptenone On The Quality Of Chemical Production. Retrieved from [Link]
-
Organic Syntheses. (2025, June 23). Synthesis of 6-Methoxy-2-methyl-2-(4-methylpent-3-en-1-yl)chroman-4-one via Kabbe Condensation. Retrieved from [Link]
-
Perfumer & Flavorist. (2023, January 2). 6-Methyl-5-hepten-2-one in Vegetable, Fruit and Orchard Flavors. Retrieved from [Link]
-
Flavor and Extract Manufacturers Association. (n.d.). 6-METHYL-5-HEPTEN-2-ONE. Retrieved from [Link]
- Google Patents. (n.d.). Process for preparing 6-methylheptan-2-one.
-
The Good Scents Company. (n.d.). methyl heptenone 110-93-0. Retrieved from [Link]
-
ResearchGate. (n.d.). Quantification results of 6-methylhept-5-en-2-one (6MHO), geranyl acetone (GA), and squalene (SQ). Retrieved from [Link]
-
J-GLOBAL. (n.d.). 6-Methyl-5-hepten-2-one. Retrieved from [Link]
-
NIST. (n.d.). 6-Methyl-6-(5-methylfuran-2-yl)heptan-2-one. Retrieved from [Link]
-
NIST. (n.d.). 5-Hepten-2-one, 6-methyl-. Retrieved from [Link]
Sources
- 1. 6-Methyl-5-hepten-2-one:?Properties, Synthesis and Uses_Chemicalbook [chemicalbook.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Methyl Hepthenone: Impact On Chemical Production [chemicalbull.com]
- 4. scbt.com [scbt.com]
- 5. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 6. fishersci.com [fishersci.com]
- 7. EP0765853B1 - Process for preparing 6-methylheptan-2-one - Google Patents [patents.google.com]
- 8. perfumerflavorist.com [perfumerflavorist.com]
- 9. femaflavor.org [femaflavor.org]
- 10. env.go.jp [env.go.jp]
- 11. researchgate.net [researchgate.net]
- 12. westliberty.edu [westliberty.edu]
